Cas no 38990-03-3 (Gelsevirine)
Gelsevirine Chemical and Physical Properties
Names and Identifiers
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- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one,5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-1'-methoxy-7-methyl-,(3R,3'S,4aR,5S,8S,8aS,9S)-
- Gelsevirine
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one,5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-1'-met
- Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one,5-ethenyl-3,4...
- N-Methoxygelsemine
- [ "N-Methoxygelsemine" ]
- (1R,2S,5S,6S,7S,8S,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]do
- 38990-03-3
- D85052
- DTXSID70959834
- Gelsemine, 1-methoxy-
- (1R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
- 1ST169511
- Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-1'-methoxy-7-methyl-, (3R,3'S,4aR,5S,8S,8aS,9S)-
- CHEBI:182653
- B0005-179930
- (1R,2S,5S,6S,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.0^{2,6.0^{5,11]dodecane-7,3'-indole]-2'-one
- 2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
- 1-Methoxygelsemine
- SSSCMFCWHWCCEH-UHFFFAOYSA-N
- Alkaloid A, from Gelsemium sempervirens
- FT-0775645
- MS-25466
- HY-N3940
- CHEMBL515314
- NS00094518
- 1-Methoxygelsemine; Alkaloid A, from Gelsemiumsempervirens; Gelsevirine
- CS-0024489
- (1R,2S,5S,6S,7S,8R,11S)-2-Ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
-
- MDL: MFCD17214788
- Inchi: 1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1
- InChI Key: SSSCMFCWHWCCEH-LGUFPRDESA-N
- SMILES: O1CC2[C@@H]3[C@@H]4[C@@]5(C(N(C6C=CC=CC5=6)OC)=O)[C@@H]1C[C@H]2C4(C=C)CN3C
Computed Properties
- Exact Mass: 352.17900
- Monoisotopic Mass: 352.17869263 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 42
- Molecular Weight: 352.4
Experimental Properties
- Color/Form: Solid
- Density: 1.34
- Boiling Point: 456.6°Cat760mmHg
- Flash Point: 229.9°C
- Refractive Index: 1.662
- PSA: 42.01000
- LogP: 1.98640
Gelsevirine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1678-1 mg |
Gelsevirine |
38990-03-3 | 1mg |
¥2433.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G76680-5mg |
38990-03-3 |
38990-03-3 | ,HPLC≥97% | 5mg |
¥2278.0 | 2023-09-07 | |
| TRC | G304565-1mg |
Gelsevirine |
38990-03-3 | 1mg |
$201.00 | 2023-05-18 | ||
| TRC | G304565-5mg |
Gelsevirine |
38990-03-3 | 5mg |
$758.00 | 2023-05-18 | ||
| TRC | G304565-10mg |
Gelsevirine |
38990-03-3 | 10mg |
$1568.00 | 2023-05-18 | ||
| MedChemExpress | HY-N3940-5mg |
Gelsevirine |
38990-03-3 | 99.55% | 5mg |
¥6200 | 2024-04-18 | |
| eNovation Chemicals LLC | K31469-5mg |
Gelsevirine |
38990-03-3 | 98% | 5mg |
$328 | 2024-05-24 | |
| eNovation Chemicals LLC | K31469-10mg |
Gelsevirine |
38990-03-3 | 98% | 10mg |
$568 | 2024-05-24 | |
| TargetMol Chemicals | TN1678-5 mg |
Gelsevirine |
38990-03-3 | 98% | 5mg |
¥ 1,570 | 2023-07-11 | |
| TargetMol Chemicals | TN1678-1 mL * 10 mM (in DMSO) |
Gelsevirine |
38990-03-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1670 | 2023-09-15 |
Gelsevirine Suppliers
Gelsevirine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Gelsevirine
Introduction to Gelsevirine (CAS No. 38990-03-3)
Gelsevirine, a naturally occurring alkaloid, is a compound of significant interest in the field of pharmaceutical research and development. With the chemical formula and CAS number CAS No. 38990-03-3, this molecule has garnered attention for its diverse biological activities and potential therapeutic applications. Gelsevirine is primarily derived from the roots of Gelsemium species, particularly Gelsemium elegans, which has been used in traditional medicine for centuries.
The structural complexity of Gelsevirine makes it a fascinating subject for chemists and biologists alike. Its molecular structure consists of a tetrahydroisoquinoline core, which is a common motif found in many bioactive natural products. This core structure, combined with various functional groups, contributes to the unique pharmacological properties of Gelsevirine. Recent advancements in spectroscopic techniques and computational chemistry have enabled a deeper understanding of its molecular interactions and mechanisms of action.
One of the most compelling aspects of Gelsevirine is its potential as an anti-inflammatory agent. Studies have demonstrated that Gelsevirine can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, Gelsevirine shows promise in the development of novel anti-inflammatory therapies, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Gelsevirine has also been investigated for its potential role in neuroprotection. Preclinical studies suggest that Gelsevirine can protect against neurodegenerative diseases by reducing oxidative stress and preventing the aggregation of misfolded proteins. These findings are particularly relevant in the context of Alzheimer's disease and Parkinson's disease, where oxidative damage and protein misfolding are key pathological features. The ability of Gelsevirine to interact with biological targets such as amyloid-beta and tau proteins makes it a promising candidate for further therapeutic development.
The anticancer potential of Gelsevirine is another area of active research. Experimental evidence indicates that Gelsevirine can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, Gelsevirine has been shown to inhibit the growth of cancer cells by blocking key signaling pathways involved in cell proliferation, such as the MAPK and PI3K/Akt pathways. These findings highlight the potential of Gelsevirine as a chemotherapeutic agent or as a component in combination therapies.
Recent studies have also explored the antimicrobial properties of Gelsevirine. Research suggests that Gelsevirine can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This is particularly significant in an era where antibiotic resistance is becoming increasingly prevalent. The mechanism by which Gelsevirine exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
The pharmacokinetic profile of Gelsevirine is another critical aspect that has been studied extensively. Understanding how Gelsevirine is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic use. Initial studies suggest that Gelsevirine has moderate bioavailability following oral administration, with peak plasma concentrations reached within a few hours post-dose. The compound undergoes metabolism primarily through Phase II enzymatic processes involving glucuronidation and sulfation.
The synthesis of Gelsevirine has also been a focus of research efforts aimed at improving its availability for clinical trials and commercial applications. Chemists have developed several synthetic routes to produce Gelsevirine, ranging from total synthesis to semi-synthetic approaches using precursor compounds derived from natural sources. These synthetic methods not only provide valuable insights into the structural features of Gelsevirine but also offer scalable production techniques for future therapeutic use.
In conclusion, Gelsevirine (CAS No. 38990-03-3) represents a promising natural product with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, neuroprotective, anticancer, antimicrobial, and pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As our understanding of its mechanisms of action continues to grow, so too does the potential for Gelsevirine to contribute to innovative treatments for various human diseases.
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